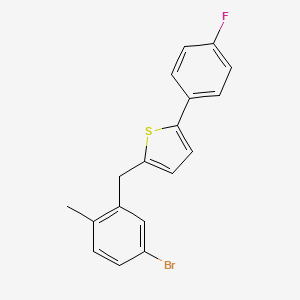

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrFS/c1-12-2-5-15(19)10-14(12)11-17-8-9-18(21-17)13-3-6-16(20)7-4-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRIERSBZHUCOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677368 | |

| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030825-20-7 | |

| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030825207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(5-BROMO-2-METHYLBENZYL)-5-(4-FLUOROPHENYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76HXE3GL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document details experimental protocols for its synthesis, presents its known physicochemical data in a structured format, and illustrates the relevant biological signaling pathway.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Its chemical structure and key identifying information are presented below.

| Property | Value | Reference |

| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [3] |

| CAS Number | 1030825-20-7 | [4] |

| Molecular Formula | C₁₈H₁₄BrFS | [4] |

| Molecular Weight | 361.27 g/mol | [4] |

| Melting Point | 103 °C | [5] |

| Boiling Point (Predicted) | 438.3±40.0 °C | [5] |

| Density (Predicted) | 1.388 g/cm³ | [5] |

| Solubility | Soluble in DMSO (slightly, heated), Hexanes (slightly, heated) | [5] |

| Purity | Typically >98.0% (GC) | |

| Appearance | White to Light yellow powder to crystal | |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [4] |

Computed Physicochemical Data:

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 0 Ų | [4] |

| LogP | 6.21592 | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 3 | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that typically involves the formation of a thiophene ring substituted with a fluorophenyl group, followed by a Friedel-Crafts acylation and subsequent reduction.[6]

Logical Workflow for Synthesis

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-(4-fluorophenyl)thiophene

This step involves a coupling reaction between 2-bromothiophene and p-bromofluorobenzene.[6] A common method is a Kumada coupling reaction.

-

Materials:

-

2-bromothiophene

-

p-bromofluorobenzene

-

Magnesium turnings

-

A suitable catalyst such as NiCl₂(dppe)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

A Grignard reagent is first prepared from p-bromofluorobenzene and magnesium turnings in anhydrous THF.

-

In a separate reaction vessel, 2-bromothiophene and the catalyst are dissolved in anhydrous THF.

-

The prepared Grignard reagent is then added dropwise to the solution of 2-bromothiophene and catalyst under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is typically stirred at room temperature or gentle reflux for several hours until the reaction is complete, as monitored by techniques like TLC or GC.

-

Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield crude 2-(4-fluorophenyl)thiophene, which can be purified by crystallization or chromatography.

-

Step 2: Friedel-Crafts Acylation to form (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

This step involves the acylation of 2-(4-fluorophenyl)thiophene with 2-methyl-5-bromobenzoyl chloride.[6]

-

Materials:

-

2-(4-fluorophenyl)thiophene

-

2-methyl-5-bromobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

A Lewis acid catalyst such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄)

-

An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE)

-

-

Procedure:

-

2-methyl-5-bromobenzoyl chloride is prepared by reacting 2-methyl-5-bromobenzoic acid with thionyl chloride or oxalyl chloride.

-

In a reaction vessel, 2-(4-fluorophenyl)thiophene and the Lewis acid catalyst are dissolved in the inert solvent and cooled in an ice bath.

-

The freshly prepared 2-methyl-5-bromobenzoyl chloride is added dropwise to the cooled mixture.

-

The reaction is stirred at a low temperature and then allowed to warm to room temperature, with progress monitored by TLC or HPLC.

-

Once the reaction is complete, it is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated.

-

The resulting crude ketone, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, can be purified by recrystallization.

-

Step 3: Reduction to this compound

The final step is the reduction of the ketone to the desired methylene-bridged compound.[6]

-

Materials:

-

(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

-

A reducing agent system such as triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a combination of sodium borohydride (NaBH₄) and titanium tetrachloride (TiCl₄).[7]

-

An appropriate solvent like dichloromethane or 1,2-dimethoxyethane (DME).[7]

-

-

Procedure:

-

The ketone is dissolved in the chosen solvent in a reaction flask under an inert atmosphere.

-

The reducing agent system is added to the solution. The addition may need to be done at a controlled temperature.

-

The reaction mixture is stirred at a suitable temperature (e.g., 50 °C) for a period of time until the reduction is complete.[7]

-

The reaction is then quenched, for example, by the addition of water.

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The final product, this compound, is purified by column chromatography or recrystallization to yield a white to off-white solid.

-

Biological Relevance and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Canagliflozin, a medication for the treatment of type 2 diabetes.[1][2] Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys.[8]

SGLT2 is a protein located in the proximal tubules of the kidneys and is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the bloodstream.[9] In individuals with type 2 diabetes, the expression and activity of SGLT2 can be upregulated, contributing to hyperglycemia.[10]

Canagliflozin selectively and reversibly inhibits SGLT2, which reduces the reabsorption of filtered glucose and lowers the renal threshold for glucose.[10] This leads to an increase in urinary glucose excretion, thereby lowering blood glucose levels.[8][9]

SGLT2 Inhibition Signaling Pathway

Caption: Mechanism of action of Canagliflozin via SGLT2 inhibition.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a variety of analytical techniques. While specific spectral data is proprietary to manufacturers, the following methods are standard for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the molecular weight and fragmentation pattern of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any impurities.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

This guide provides a foundational understanding of this compound for professionals in the field of drug development and chemical research. For further detailed analytical data, direct inquiry with chemical suppliers is recommended.

References

- 1. This compound | 1030825-20-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uspharmacist.com [uspharmacist.com]

- 9. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 10. Mechanism of Action [jnjmedicalconnect.com]

Spectroscopic Profile of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] The precise structural confirmation and purity assessment of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, presenting key data and experimental protocols for its characterization.

Molecular Structure and Properties

-

IUPAC Name: 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene[2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. The data is based on published information for structurally related compounds and general principles of spectroscopic analysis for thiophene derivatives.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | m | 2H | Ar-H (Fluorophenyl) |

| ~7.38 | d | 1H | Ar-H (Bromobenzyl) |

| ~7.20 | dd | 1H | Ar-H (Bromobenzyl) |

| ~7.05 | m | 3H | Ar-H (Fluorophenyl, Thiophene) |

| ~6.85 | d | 1H | Ar-H (Thiophene) |

| ~4.15 | s | 2H | -CH ₂- |

| ~2.30 | s | 3H | -CH ₃ |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, ¹JCF = ~245 Hz) | C -F (Fluorophenyl) |

| ~145-120 | Aromatic C (Thiophene, Phenyl rings) |

| ~118 | C -Br (Bromobenzyl) |

| ~115 (d, ²JCF = ~21 Hz) | C H (Fluorophenyl, ortho to F) |

| ~35 | -C H₂- |

| ~19 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1590, ~1480 | Strong | Aromatic C=C Bending |

| ~1220 | Strong | C-F Stretch |

| ~830 | Strong | C-H Out-of-plane Bending |

| ~700-600 | Medium | C-S Stretch |

| ~550 | Medium | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 362 | ~98 | [M+2]⁺• (with ⁸¹Br isotope) |

| 360 | 100 | [M]⁺• (with ⁷⁹Br isotope) |

| 281 | High | [M - Br]⁺ |

| Various | Variable | Fragmentation products (e.g., loss of CH₃, C₇H₆Br) |

The mass spectrum is expected to show a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, which is indicative of the presence of a single bromine atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Visible Spectroscopic Data (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~280-320 | High | π → π* transitions |

Substituted thiophenes typically exhibit strong absorption bands in this region due to the conjugated π-electron system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Sample Preparation

A sample of this compound with a purity of >98% is used for all spectroscopic measurements.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance 500 MHz spectrometer or equivalent.

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR:

-

Approximately 5-10 mg of the sample is dissolved in 0.6 mL of CDCl₃.

-

The spectrum is acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. 16 scans are co-added.

-

-

¹³C NMR:

-

Approximately 20-30 mg of the sample is dissolved in 0.6 mL of CDCl₃.

-

The spectrum is acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 1024 scans are co-added.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

-

Method: A small amount of the solid sample is placed directly onto the ATR crystal. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans are averaged.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., a magnetic sector or time-of-flight instrument) with an electron ionization (EI) source.

-

Method: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. The electron energy is set to 70 eV. The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 50-500.

UV-Vis Spectroscopy

-

Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.

-

Solvent: Spectroscopic grade ethanol.

-

Method: A stock solution of the sample is prepared and diluted to a concentration of approximately 1 x 10⁻⁵ M. The UV-Vis spectrum is recorded from 200 to 400 nm in a 1 cm quartz cuvette, using ethanol as the blank.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic techniques of NMR, IR, Mass Spectrometry, and UV-Vis provide a comprehensive characterization of this compound. The data presented in this guide serve as a valuable reference for researchers and professionals involved in the synthesis and quality control of this important pharmaceutical intermediate. Adherence to the detailed experimental protocols will ensure accurate and reproducible results, contributing to the overall quality of the final drug product.

References

Spectroscopic Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for the compound 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of pharmaceuticals such as Canagliflozin.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

1H NMR Spectroscopic Data

The proton NMR (1H NMR) spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The following table summarizes the key 1H NMR data for a closely related analogue, 2-(4-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, which serves as a reliable proxy for the title compound. The data was recorded on a 500 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d6).[3]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.87 | d | 1.9 | 1H | Ar-H |

| 7.65-7.56 | m | 2H | Ar-H | |

| 7.50 | dd | 7.9, 2.0 | 1H | Ar-H |

| 7.23 | d | 3.7 | 1H | Thiophene-H |

| 7.20-7.13 | m | 2H | Ar-H | |

| 6.95-6.90 | m | 1H | Thiophene-H | |

| 6.77 | dd | 3.7, 0.8 | 1H | Thiophene-H |

| 6.29 | s | 1H | ||

| 5.97 | s | 1H | ||

| 2.17 | s | 3H | -CH3 |

Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.

13C NMR Spectroscopic Data

The carbon-13 NMR (13C NMR) spectrum reveals the carbon framework of the molecule. The following data for the iodo-analogue was acquired at 126 MHz in DMSO-d6.[3]

| Chemical Shift (δ) ppm | Assignment |

| 161.74 (d, 1JC-F = 244.44 Hz) | C-F |

| 148.14 | Ar-C |

| 145.25 | Ar-C |

| 141.63 | Ar-C |

| 135.99 | Ar-C |

| 134.65 | Ar-C |

| 134.51 | Ar-C |

| 132.76 | Ar-C |

| 130.59 (d, 4JC-F = 3.2 Hz) | Ar-C |

| 127.34 (d, 3JC-F = 8.1 Hz) | Ar-C |

| 126.07 | Ar-C |

| 123.27 (d, 5JC-F = 0.8 Hz) | Ar-C |

| 116.12 (d, 2JC-F = 21.42 Hz) | Ar-C |

| 91.63 | Ar-C |

| 67.25 | |

| 18.60 | -CH3 |

Note: The data presented is for the iodo-analogue and may differ slightly for the bromo-compound.

Experimental Protocol

The following is a typical experimental protocol for the acquisition of NMR data for compounds of this class.

Instrumentation: NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.[4]

Sample Preparation: A sample of the compound (typically 5-10 mg) was dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube.

1H NMR Acquisition: The 1H NMR spectra were acquired at a proton frequency of 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak. Data was processed with standard Fourier transformation and baseline correction.

13C NMR Acquisition: The 13C NMR spectra were acquired at a carbon frequency of 126 MHz with proton decoupling. Chemical shifts are reported in ppm relative to TMS or the solvent peak.

Molecular Structure and Connectivity

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

References

Mass Spectrometry Fragmentation Analysis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of canagliflozin.[1] Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex reaction mixtures and for quality control during drug development. This document outlines the most probable fragmentation pathways, supported by established principles of mass spectrometry, and provides a standardized experimental protocol for its analysis.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by several key fragmentation events, driven by the molecule's distinct structural motifs: the brominated methylbenzyl group, the fluorophenyl group, and the central thiophene ring. The presence of a bromine atom will result in characteristic isotopic peaks (M and M+2) for all bromine-containing fragments in a roughly 1:1 ratio.[2][3]

The molecular ion ([M]•+) is predicted to be prominent due to the aromatic nature of the compound. The primary fragmentation pathways are anticipated to involve cleavage of the benzylic C-C bond, loss of the bromine atom, and fragmentation of the thiophene ring.

A patent for the synthesis of this compound reports an ESI-MS value of m/z 362.0 for the [M+H]⁺ ion, which is consistent with the predicted molecular weight.[1]

Major Predicted Fragmentation Pathways

The most significant fragmentation pathways under electron ionization are proposed as follows:

-

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the bond between the methylene bridge and the thiophene ring (α-cleavage to the thiophene ring). This will lead to the formation of a stable, resonance-stabilized 5-bromo-2-methylbenzyl cation. This cation can further rearrange to a more stable tropylium-like ion, a common fragmentation pattern for benzyl-containing compounds.[4][5]

-

Loss of Bromine: Cleavage of the C-Br bond is another highly probable event, leading to the loss of a bromine radical (•Br).[2] This can occur from the molecular ion or from other fragment ions.

-

Thiophene Ring Fragmentation: The thiophene ring itself can undergo fragmentation, although this may be less favorable than benzylic cleavage.[6][7]

-

Loss of Fluorine/HF: While less common than the loss of bromine, the elimination of a fluorine radical (M-19) or hydrogen fluoride (M-20) from the fluorophenyl-containing fragments is a possibility.[3]

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism. The m/z values for bromine-containing fragments are given for the ⁷⁹Br isotope. The corresponding ⁸¹Br isotope will be observed at m/z + 2.

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 360/362 | [C₁₈H₁₄BrFS]⁺• | Molecular Ion ([M]⁺•) |

| 281 | [C₁₈H₁₄FS]⁺ | Loss of •Br from the molecular ion |

| 185/187 | [C₈H₈Br]⁺ | Benzylic cleavage to form the 5-bromo-2-methylbenzyl cation |

| 175 | [C₁₀H₆FS]⁺ | Fragment containing the 5-(4-fluorophenyl)thiophene moiety |

| 106 | [C₈H₈]⁺ | Loss of •Br from the 5-bromo-2-methylbenzyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product for benzyl groups[4] |

Visualization of Fragmentation Pathways

The logical flow of the predicted fragmentation of this compound is illustrated below.

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Experimental Protocols

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This protocol is based on standard procedures for the analysis of similar aromatic compounds.[2]

Sample Preparation

-

Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Vortex the solution to ensure complete dissolution.

-

If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Injector: Split/splitless injector, operated in splitless mode.

-

Injector Temperature: 280°C

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 2 minutes.

-

Ramp: 15°C/min to 300°C.

-

Final hold: 10 minutes at 300°C.

-

-

MS Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: Scan from m/z 40 to 500.

Data Analysis Workflow

-

Identify the chromatographic peak corresponding to the analyte based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, noting the molecular ion peaks (M and M+2) and the m/z values of the major fragment ions.

-

Compare the experimental spectrum with the predicted fragmentation patterns outlined in this guide to confirm the identity of the compound.

The logical workflow for this analytical process is depicted below.

Caption: General workflow for GC-MS analysis and data interpretation.

References

An In-depth Technical Guide on the Core Crystal Structure of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key computed and experimental properties of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene is presented below.

| Property | Value | Source |

| Molecular Formula | C18H14BrFS | PubChem[3] |

| Molecular Weight | 361.27 g/mol | BLDpharm |

| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | PubChem[3] |

| CAS Number | 1030825-20-7 | ChemicalBook[1] |

| Appearance | White to Light yellow powder to crystal | TCI Chemicals[4] |

| Purity | >98.0% (GC) | TCI Chemicals[4] |

| Melting Point | 101.0 to 105.0 °C | TCI Chemicals[4] |

| SMILES | CC1=C(C=C(C=C1)Br)CC2=CC=C(S2)C3=CC=C(C=C3)F | PubChem[3] |

| Storage | Keep in dark place, sealed in dry, room temperature | BLDpharm |

Experimental Protocols for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a small molecule like this compound is single-crystal X-ray diffraction. The typical experimental workflow is detailed below.

Crystallization

The initial and often most challenging step is to grow high-quality single crystals of the compound. For a small organic molecule, this is typically achieved through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures would be screened to find conditions that yield crystals of suitable size (typically >0.1 mm in all dimensions) and quality, free from significant defects like twinning or cracks.

X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer and placed within an intense beam of monochromatic X-rays. Modern crystallography facilities often use dual-source diffractometers, commonly with Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources. The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, leading to a higher quality diffraction pattern. The crystal is then rotated, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the diffracted spots) are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved to generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model. This model is then refined against the experimental data using least-squares methods, where the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

Data Presentation

The following tables illustrate the type of quantitative data that would be obtained from a successful crystal structure determination. As the specific crystal structure of this compound is not publicly available, these tables are presented as a template.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C18H14BrFS |

| Formula weight | 361.27 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? °b = ? Å, β = ? °c = ? Å, γ = ? ° |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F^2 | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

| Absolute structure parameter | Data not available |

| Largest diff. peak and hole | Data not available |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| Br | C(5') | Data not available |

| S | C(2) | Data not available |

| S | C(5) | Data not available |

| F | C(4'') | Data not available |

| C(2) | C(6) | Data not available |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C(2) | S | C(5) | Data not available |

| C(5') | C(2') | C(6) | Data not available |

| C(3) | C(2) | C(6) | Data not available |

Mandatory Visualization

Caption: General workflow for small molecule X-ray crystallography.

Caption: SGLT2 inhibition pathway by Canagliflozin.

Conclusion

This compound stands as a cornerstone intermediate for the synthesis of Canagliflozin. While its definitive crystal structure is not publicly cataloged, the methodologies for its elucidation are robust and standardized within the scientific community. Understanding the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction would provide invaluable insights for solid-state chemistry, formulation development, and the overall optimization of the manufacturing process for this vital antidiabetic medication. The provided experimental framework and visualizations offer a comprehensive guide for researchers and professionals in the field of drug development.

References

- 1. This compound | 1030825-20-7 [chemicalbook.com]

- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Crystal structure of canagliflozin hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel thiophene derivative, 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the synthesis of the SGLT2 inhibitor Canagliflozin.[1][2][3] The document outlines detailed experimental protocols for assessing kinetic solubility and stability under forced degradation conditions, as mandated by international guidelines. All quantitative data are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental workflows and potential metabolic pathways visualized using Graphviz diagrams to aid in the understanding of the compound's behavior in both in vitro and in vivo systems.

Introduction

This compound is a heterocyclic compound featuring a thiophene core, a structural motif present in numerous pharmacologically active molecules.[4][5] Thiophene and its derivatives are known for their diverse biological activities, but also for potential metabolic liabilities, as the thiophene ring can be metabolized into reactive intermediates.[6][7] Understanding the physicochemical properties, particularly solubility and stability, is paramount for the successful development of any drug candidate. Poor solubility can lead to unreliable results in biological assays and poor bioavailability, while instability can compromise the safety and efficacy of the final drug product.[8][9]

This guide presents a hypothetical but representative analysis of the solubility and stability of this compound, based on established methodologies for similar pharmaceutical compounds.

Solubility Assessment

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Kinetic solubility is often assessed in early drug discovery to identify potential liabilities.[9][10]

The kinetic solubility of this compound was assessed in various media to simulate different physiological conditions. The results are summarized in the table below.

| Parameter | pH 4.5 Buffer (µg/mL) | pH 6.8 Buffer (µg/mL) | pH 7.4 Buffer (µg/mL) |

| Mean Solubility | 1.5 | 1.2 | 1.1 |

| Standard Deviation | 0.3 | 0.2 | 0.2 |

| Number of Replicates | 3 | 3 | 3 |

Caption: Hypothetical kinetic solubility of this compound in different buffer systems.

This protocol outlines the shake-flask method coupled with UV-Vis spectroscopy for the determination of kinetic solubility.[8][11]

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).[11][12]

-

Sample Preparation: 10 µL of the DMSO stock solution is added to 990 µL of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a microcentrifuge tube.[11]

-

Incubation: The samples are sealed and agitated in a thermomixer at 25°C for 2 hours to allow the system to reach equilibrium.[8]

-

Separation of Undissolved Compound: The samples are centrifuged at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved precipitate.

-

Quantification: A known volume of the supernatant is carefully removed and its absorbance is measured using a UV-Vis spectrophotometer at the compound's λmax. The concentration is determined by comparing the absorbance to a standard curve prepared in the same buffer system with a known concentration of the compound.

Caption: Workflow for the kinetic solubility assay.

Stability Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and in the development of stability-indicating analytical methods.[13][14][15]

The stability of this compound was evaluated under various stress conditions as per ICH guidelines.[13][16] The percentage of degradation is summarized below.

| Stress Condition | Time | % Degradation | Number of Degradants |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 h | 12.5% | 2 |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 8 h | 18.2% | 3 |

| Oxidative (3% H₂O₂, RT) | 24 h | 8.5% | 2 |

| Thermal (80°C) | 48 h | < 2% | 0 |

| Photolytic (ICH Q1B) | 24 h | 5.1% | 1 |

Caption: Hypothetical forced degradation data for this compound.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.[13]

-

Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. The solution is incubated at 60°C. Samples are withdrawn at predetermined time points, neutralized with an equivalent amount of NaOH, and diluted for analysis.

-

Base Hydrolysis: The stock solution is mixed with an equal volume of 0.2 M NaOH. The solution is incubated at 60°C. Samples are withdrawn and neutralized with an equivalent amount of HCl before analysis.[13]

-

Oxidative Degradation: The stock solution is mixed with an equal volume of 6% H₂O₂ and stored at room temperature, protected from light.

-

Thermal Degradation: The solid compound is stored in a hot air oven at 80°C. Samples are withdrawn, dissolved in the mobile phase, and analyzed.

-

Photolytic Degradation: The solid compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark.

-

Analysis: All samples are analyzed using a stability-indicating RP-HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Caption: Workflow for forced degradation studies.

Potential Metabolic Pathways

The thiophene ring is a known structural alert, as it can undergo metabolic activation by cytochrome P450 (CYP450) enzymes to form reactive metabolites, such as thiophene S-oxides and thiophene epoxides.[6][7][17][18] These electrophilic intermediates can covalently bind to cellular macromolecules, potentially leading to toxicity.

The diagram below illustrates the two primary proposed pathways for the metabolic activation of the thiophene moiety.

Caption: Potential metabolic activation pathways of the thiophene ring.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The presented hypothetical data indicates that the compound has low aqueous solubility and is susceptible to degradation under hydrolytic (especially basic) and oxidative conditions. The provided experimental protocols offer a robust framework for the empirical determination of these critical physicochemical parameters. Furthermore, the potential for metabolic activation of the thiophene ring highlights the importance of further toxicological and metabolic studies in the drug development process. The information and methodologies contained herein are intended to guide researchers in the comprehensive characterization of this and similar thiophene-containing drug candidates.

References

- 1. This compound CAS#: 1030825-20-7 [amp.chemicalbook.com]

- 2. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. This compound | 1030825-20-7 [chemicalbook.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. enamine.net [enamine.net]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acdlabs.com [acdlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Substituted Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to act as a bioisostere for the benzene ring have made it a focal point for the design and synthesis of novel therapeutic agents.[2] Substituted thiophene derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of these activities, presenting quantitative data, detailed experimental protocols, and insights into the underlying mechanisms of action to support researchers, scientists, and drug development professionals in their quest for new and effective therapies.

Anticancer Activity of Substituted Thiophene Derivatives

Thiophene-based compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[5][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[6][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative thiophene derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| TP 5 | 2,3-fused thiophene | HepG2 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.92 µg/mL |

| SMMC-7721 (Hepatocellular Carcinoma) | < 30 µg/mL | Paclitaxel | 35.33 µg/mL | ||

| Compound 2b | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | Doxorubicin | Not Specified |

| Compound 2e | Thiophene Carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | Doxorubicin | Not Specified |

| Compound 5b | Thiophenyl Hydrazone | HT29 (Colon Carcinoma) | 2.61 ± 0.34 | - | - |

| Compound 480 | 2,3-fused thiophene | HeLa (Cervical Cancer) | 12.61 µg/mL | Paclitaxel | Not Specified |

| HepG2 (Hepatocellular Carcinoma) | 33.42 µg/mL | Paclitaxel | Not Specified | ||

| BU17 | Tetrahydrobenzo[b]thiophene | A549 (Non-small cell lung cancer) | 9 | - | - |

Experimental Protocols for Anticancer Activity Evaluation

1. MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

2. Tubulin Polymerization Assay (Fluorescence-based):

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[8][9][10]

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer on ice. Prepare a reaction mixture containing tubulin, GTP, a fluorescent reporter (e.g., DAPI), and the test compound at various concentrations in a 96-well plate.[11][12]

-

Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.[11]

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye (e.g., 360 nm excitation and 420 nm emission for DAPI).[13]

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.[13]

3. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

-

Cell Treatment: Treat cancer cells with the thiophene derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate in the dark at room temperature.[16][17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[14]

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the apoptotic effect of the compound.

Mechanism of Anticancer Action and Signaling Pathways

Substituted thiophene derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways and cellular processes.

1. Inhibition of Tubulin Polymerization:

Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[18][19] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[18]

Caption: Inhibition of Tubulin Polymerization by Thiophene Derivatives.

2. Inhibition of Kinase Signaling Pathways:

Many thiophene analogs target cancer-specific protein kinases, thereby inhibiting signaling pathways involved in cell growth and proliferation.[6][7] A key target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis.[20]

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

Antimicrobial Activity of Substituted Thiophene Derivatives

The emergence of multidrug-resistant bacteria presents a significant global health challenge, necessitating the development of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[21]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiophene derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents the MIC values of selected thiophene derivatives against various microbial strains.

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |

| Colistin-Resistant E. coli | 8 (MIC50) | - | - | |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |

| Colistin-Resistant E. coli | 32 (MIC50) | - | - | |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | - | - |

| Colistin-Resistant E. coli | 32 (MIC50) | - | - | |

| Compound 17 | Clostridium difficile | 2-4 | - | - |

| 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |

| 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |

Experimental Protocols for Antimicrobial Activity Evaluation

1. Broth Microdilution Method for MIC Determination:

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution: Perform a two-fold serial dilution of the thiophene derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

2. Time-Kill Kinetic Assay:

This assay determines the rate at which an antimicrobial agent kills a microbial population over time.[7][22]

-

Experimental Setup: Prepare tubes containing a standardized bacterial inoculum in broth with the thiophene derivative at different multiples of its MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the compound.[22]

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Viable Cell Count: Perform serial dilutions of the aliquots and plate them on agar plates to determine the number of colony-forming units (CFU)/mL.

-

Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[23]

Mechanism of Antimicrobial Action

The antimicrobial activity of thiophene derivatives is often attributed to their ability to disrupt the bacterial cell membrane.[2][24][25]

Bacterial Membrane Disruption:

Many antimicrobial thiophenes are cationic and amphipathic, allowing them to preferentially interact with the negatively charged components of bacterial cell membranes.[3] This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[26]

Caption: Mechanism of Bacterial Membrane Disruption.

Anti-inflammatory Activity of Substituted Thiophene Derivatives

Thiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][6]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of thiophene derivatives can be assessed both in vitro, by measuring the inhibition of inflammatory enzymes (IC50 values), and in vivo, through models such as the carrageenan-induced paw edema assay.

| Compound ID | Assay | Target | IC50 (µM) / % Inhibition | Reference Compound | Reference IC50 (µM) |

| Compound 5b | In vitro | COX-2 | 5.45 | Celecoxib | 0.35 |

| In vitro | 5-LOX | 4.33 | NDGA | 2.46 | |

| Compound 21 | In vitro | COX-2 | 0.67 | Celecoxib | 1.14 |

| In vitro | LOX | 2.33 | Sodium meclofenamate | 5.64 | |

| Compounds 29a-d | In vitro | COX-2 | 0.31-1.40 | Celecoxib | - |

Experimental Protocols for Anti-inflammatory Activity Evaluation

1. In Vitro COX-1 and COX-2 Inhibition Assay:

This assay determines the inhibitory activity and selectivity of compounds against COX isoforms.[1]

-

Enzyme Preparation: Use purified ovine or human COX-1 and recombinant human COX-2.

-

Incubation: Pre-incubate the enzyme with various concentrations of the thiophene derivative.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Prostaglandin Quantification: After a specific incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using methods like ELISA or HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values. The selectivity index (COX-1 IC50 / COX-2 IC50) indicates the compound's preference for COX-2.

2. In Vivo Carrageenan-Induced Paw Edema Model:

This is a classic animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Dosing: Administer the thiophene derivative or a vehicle control to rodents (rats or mice) orally or intraperitoneally.

-

Induction of Inflammation: After a set time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

Mechanism of Anti-inflammatory Action

The primary anti-inflammatory mechanism of many thiophene derivatives is the inhibition of COX and LOX enzymes, which are critical for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[6]

Inhibition of COX and LOX Pathways:

By blocking the activity of COX-2 and 5-LOX, thiophene derivatives can reduce the production of prostaglandins and leukotrienes, thereby mitigating the inflammatory response.

Caption: Dual Inhibition of COX-2 and 5-LOX by Thiophene Derivatives.

Substituted thiophene derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their amenability to chemical modification, makes them attractive candidates for further drug discovery and development efforts. This technical guide has provided a comprehensive overview of their potential, offering valuable quantitative data, detailed experimental protocols, and insights into their mechanisms of action. By leveraging this information, researchers can accelerate the design and synthesis of novel thiophene-based therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. gosset.ai [gosset.ai]

- 3. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. kthmcollege.ac.in [kthmcollege.ac.in]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maxanim.com [maxanim.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Fluorescence-based tubulin polymerization assay [bio-protocol.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Annexin V/PI staining assay [bio-protocol.org]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. emerypharma.com [emerypharma.com]

- 24. gosset.ai [gosset.ai]

- 25. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Characterization and Data of CAS Number 1030825-20-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1030825-20-7, identified as 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. This compound is a key intermediate in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used in the treatment of type 2 diabetes mellitus.[1][2] This document outlines its chemical and physical properties, provides detailed synthesis protocols, and discusses its role in the broader context of SGLT2 inhibition.

Chemical and Physical Data

A summary of the available quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General Information

| Parameter | Value | Reference |

| CAS Number | 1030825-20-7 | [3] |

| IUPAC Name | 2-[(5-bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene | [4] |

| Synonyms | Canagliflozin Intermediate 2, Canagliflozin Bromo Impurity | [4][5] |

| Molecular Formula | C₁₈H₁₄BrFS | [3] |

| Molecular Weight | 361.27 g/mol | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [6][7] |

| Melting Point | 101-105 °C | [6][7] |

| Boiling Point | 438.3 ± 40.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents such as tetrahydrofuran and ethyl acetate. | [8] |

Table 3: Analytical and Spectral Data

| Data Type | Details | Reference |

| Purity (by GC) | >98.0% | [6][7] |

| ¹H NMR | Data for a precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, is available: ¹H NMR (500MHz, CDCl₃) δ 7.68 (dd, J=8.2, 5.5Hz, 2H), 7.60 (s, 1H), 7.54 (d, J=8.1Hz, 1H), 7.40 (d, J=3.9Hz, 1H), 7.29 (s, 1H), 7.24-7.09 (m, 3H), 2.36 (s, 3H). | [9] |

| Mass Spectrometry (ESI-MS) | Data for the precursor, (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, shows m/z: 377.0 (M+2)⁺. | [9] |

Experimental Protocols

The synthesis of this compound is a critical step in the manufacturing of Canagliflozin. Several synthetic routes have been reported in scientific literature and patents. A common and efficient method involves the reduction of the ketone precursor, (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone.

Synthesis of this compound

This protocol is adapted from a patented procedure.

Objective: To synthesize 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene via the reduction of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone.

Materials:

-

(5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Anhydrous aluminum chloride (AlCl₃)

-

Ethyl acetate

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 10 g of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone in 100 ml of tetrahydrofuran.

-

To this solution, add 1.5 g of sodium borohydride and 7.1 g of anhydrous aluminum chloride.

-

Heat the reaction mixture to a temperature of 50 to 55 °C.

-

Maintain the reaction at this temperature for 12 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding 20 ml of water.

-

Extract the product into an organic solvent by adding 100 ml of ethyl acetate.

-

Separate the organic layer and concentrate it under reduced pressure to yield the crude product.

-

The resulting solid, 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene, can be further purified if necessary. This procedure has been reported to yield 9.4 g of the product with a purity of 98.5%.[8]

Signaling Pathways and Biological Context

As a chemical intermediate, this compound is not intended for direct biological application and therefore, studies on its direct interaction with signaling pathways are not available. Its significance lies in its role as a precursor to Canagliflozin. The biological activity and relevant signaling pathways are therefore discussed in the context of the final active pharmaceutical ingredient, Canagliflozin.

Canagliflozin is a potent inhibitor of Sodium-Glucose Co-transporter 2 (SGLT2), a protein primarily expressed in the proximal renal tubules of the kidneys. SGLT2 is responsible for the reabsorption of the majority of glucose from the glomerular filtrate back into the circulation.

Mechanism of Action of Canagliflozin

By inhibiting SGLT2, Canagliflozin reduces the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion. This, in turn, lowers plasma glucose concentrations in an insulin-independent manner. This mechanism is beneficial for patients with type 2 diabetes as it helps to control hyperglycemia.

Experimental Workflow: Synthesis and Purification

The overall process for producing high-purity this compound involves a series of steps from starting materials to the final, purified intermediate. The logical flow of this process is depicted below.

References

- 1. This compound | 1030825-20-7 [chemicalbook.com]

- 2. China this compound CAS NO. 1030825-20-7 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C18H14BrFS | CID 46930432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1030825-20-7 | 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene - Alachem Co., Ltd. [alachem.co.jp]

- 6. CAS#:1030825-20-7 | this compound | Chemsrc [chemsrc.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medkoo.com [medkoo.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene

Abstract

This document provides a comprehensive guide for the synthesis of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a key intermediate in the manufacturing of Canagliflozin. Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1] This protocol details a robust three-step synthetic pathway, commencing with the formation of 2-(4-fluorophenyl)thiophene, followed by a Friedel-Crafts acylation, and concluding with the reduction of the resulting ketone to yield the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a critical building block in the synthesis of Canagliflozin, a therapeutic agent for type 2 diabetes.[1][2] The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). The synthetic route outlined herein is a well-established method, and this document aims to provide detailed, actionable protocols for its implementation in a laboratory setting.

Application: Intermediate for Canagliflozin Synthesis

Canagliflozin functions by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the proximal renal tubules.[3] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, thereby promoting the excretion of glucose in the urine and lowering blood glucose levels.[4] The unique, insulin-independent mechanism of action of SGLT2 inhibitors like Canagliflozin has established them as a significant class of oral antihyperglycemic agents.[5]

Signaling Pathway of Canagliflozin

Caption: Mechanism of action of Canagliflozin.

Overall Synthetic Scheme

The synthesis of this compound is accomplished via the following three-step process:

Caption: Synthetic workflow for the target compound.

Data Presentation

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | 2-(4-Fluorophenyl)thiophene | C₁₀H₇FS | 178.23 | 85-99 | >98 |

| 2 | (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone | C₁₈H₁₂BrFOS | 375.26 | 88-90 | >99 |

| 3 | This compound | C₁₈H₁₄BrFS | 361.27 | ~70 | >98 |

Experimental Protocols

Step 1: Synthesis of 2-(4-Fluorophenyl)thiophene

This step can be achieved through several coupling methods. The Grignard reaction is detailed below.

Materials:

-

Magnesium turnings (11.7 g, 480 mmol)

-

Tetrahydrofuran (THF), anhydrous (265 mL)

-

Iodine (a small crystal for initiation)

-

p-Bromofluorobenzene (70.0 g, 400 mmol)

-

2-Bromothiophene

-

2M Hydrochloric acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium chloride solution

Procedure:

-

To a dry 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (11.7 g) and anhydrous THF (15.0 mL).

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve p-bromofluorobenzene (70.0 g) in anhydrous THF (250 mL) and add it to the dropping funnel.

-

Slowly add a small amount of the p-bromofluorobenzene solution to the flask. Once the reaction initiates (as evidenced by heat evolution and color change), add the remaining solution dropwise while maintaining a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 2 hours. Monitor the reaction by gas chromatography (GC) to ensure complete conversion of the starting material.

-

Cool the reaction mixture to 0-5 °C in an ice-water bath.

-

Slowly add 2-bromothiophene to the Grignard reagent.

-

After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Cool the mixture to 0-5 °C and quench the reaction by the slow addition of 2M hydrochloric acid (150 mL).

-

Stir vigorously for 30 minutes.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or recrystallization to yield 2-(4-fluorophenyl)thiophene as a light tan solid.[6] A yield of 99.1% with a purity of 98.5% has been reported.[6]

Step 2: Friedel-Crafts Acylation to (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone

Materials:

-

5-Bromo-2-methylbenzoic acid (5.00 g, 23.3 mmol)

-

Thionyl chloride (SOCl₂) (5.80 g, 48.8 mmol)

-

2-(4-Fluorophenyl)thiophene (4.14 g, 23.2 mmol)

-

Titanium tetrachloride (TiCl₄) (6.62 g, 34.9 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Acetone

Procedure:

-

In a flask, convert 5-bromo-2-methylbenzoic acid to its acid chloride by reacting with thionyl chloride. This can be done by gently refluxing the mixture for 2-3 hours and then removing the excess thionyl chloride by distillation.

-

In a separate dry flask under a nitrogen atmosphere, dissolve 2-(4-fluorophenyl)thiophene (4.14 g) in anhydrous dichloromethane.

-

Cool the solution to -15 °C.

-

Slowly add titanium tetrachloride (6.62 g) to the solution.

-

Add the previously prepared 5-bromo-2-methylbenzoyl chloride dropwise to the reaction mixture, maintaining the temperature between -15 °C and -10 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be recrystallized from acetone to yield (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone as a yellow solid.[7] A yield of 88% has been reported.[8]

Step 3: Reduction to this compound

Materials:

-

(5-(4-Fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g, 2.66 mmol)

-

Sodium borohydride (NaBH₄) (0.15 g, 4.00 mmol)

-

Titanium tetrachloride (TiCl₄) (0.76 g, 4.00 mmol)

-

1,2-Dimethoxyethane (DME), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of (5-(4-fluorophenyl)thiophen-2-yl)(5-bromo-2-methylphenyl)methanone (1.00 g) in anhydrous DME (10 mL), add sodium borohydride (0.15 g) and stir the mixture at 70 °C for 2 hours.[8]

-

Cool the mixture to 25 °C.

-

Slowly add a solution of titanium tetrachloride (0.76 g) in dichloromethane (2 mL) over 1 minute.

-

Stir the mixture at 50 °C for 5 hours.

-

Cool the reaction to room temperature and quench by adding water (10 mL).

-

Stir the mixture for 30 minutes.

-

Extract the mixture with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound as a white solid. A yield of 70% has been reported for a similar reduction.[7]

References

- 1. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. uspharmacist.com [uspharmacist.com]

- 4. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 1030825-20-7 [chemicalbook.com]

- 7. CN104892566A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Friedel-Crafts Acylation in the Synthesis of Thiophene Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous blockbuster drugs. The versatile nature of the thiophene ring allows for a wide range of functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. Among the various methods to functionalize this heterocycle, Friedel-Crafts acylation stands out as a robust and widely employed strategy for the introduction of acyl groups, which serve as crucial handles for further molecular elaboration. This electrophilic aromatic substitution reaction is instrumental in the synthesis of key thiophene-based intermediates for a variety of therapeutic agents, including antidepressants like Duloxetine and antipsychotics like Olanzapine.[1][2]